molecular formula C9H8FNO2 B3000764 methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate CAS No. 944998-12-3

methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate

Cat. No.: B3000764
CAS No.: 944998-12-3
M. Wt: 181.166
InChI Key: LLGDDTMIOIFKHK-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate (C₉H₈FNO₂, molecular weight 181.17 g/mol) is a fluorinated α,β-unsaturated ester featuring a 6-fluoropyridin-3-yl substituent.

Properties

IUPAC Name

methyl (E)-3-(6-fluoropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGDDTMIOIFKHK-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, fluorinated compounds are often used as probes or markers due to their unique properties.

Medicine

The compound might be explored for its potential therapeutic properties, especially if it exhibits biological activity.

Industry

In the chemical industry, esters like this one are used in the manufacture of fragrances, flavors, and solvents.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

a. Methyl (2E)-3-(2',3-Dimethylbiphenyl-2-yl)prop-2-enoate (3m)

  • Structure : Contains a 2',3-dimethylbiphenyl group instead of the fluoropyridinyl moiety.
  • Synthesis : Prepared via a Catellani-type reaction (29% yield, 65% conversion) using 2-iodotoluene and methyl acrylate .
  • Key Data : The ^1H NMR (CDCl₃) shows a deshielded doublet at δ 7.62 (J = 16.4 Hz) for the α,β-unsaturated protons, with a singlet at δ 3.66 for the methoxy group. The lower yield compared to 3n (37%) suggests steric hindrance from methyl groups may impede reactivity .

b. Methyl (2E)-3-(2',3-Diethylbiphenyl-2-yl)prop-2-enoate (3n)

  • Structure : Features bulkier 2',3-diethyl substituents.
  • Synthesis : Achieved a higher yield (37%) under similar conditions, indicating ethyl groups may enhance electron-donating effects or reduce steric strain compared to methyl substituents .
  • Key Data : The α,β-unsaturated proton resonance (δ 7.66, J = 16.3 Hz) is slightly upfield compared to 3m, possibly due to electronic differences from substituents .

c. Target Compound vs. 3m/3n :

Heterocyclic Variations and Bioactivity

a. Methyl 2-[2-(6-Chloropyrimidin-4-yloxy)phenyl]-3-methoxypropenoate

  • Structure : Contains a 6-chloropyrimidine ring and methoxy groups.
  • Synthesis : Prepared via a catalyst-driven process optimized for scalability and purity .
  • Comparison : The chloropyrimidine group may confer distinct electronic properties and binding affinities compared to the fluoropyridine in the target compound. Chlorine’s lower electronegativity vs. fluorine could reduce polarization effects .

b. Methyl (2E)-2-{N-(2-Formylphenyl)(4-methylbenzene)sulfonamido}-3-(4-fluorophenyl)prop-2-enoate

  • Structure : Includes a 4-fluorophenyl group and sulfonamide functionality.
  • Key Findings : Demonstrated bioactivity in molecular docking studies, highlighting the role of fluorine in enhancing interactions with biological targets .
  • Comparison : The fluoropyridinyl group in the target compound may similarly improve bioavailability or target binding, though direct evidence is lacking .

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Features (^1H NMR)
Target Compound C₉H₈FNO₂ 181.17 - Not reported
3m C₁₉H₂₀O₂ 280.36 29 δ 7.62 (d, J = 16.4 Hz), 3.66 (s, OCH₃)
3n C₂₁H₂₄O₂ 308.41 37 δ 7.66 (d, J = 16.3 Hz), 3.64 (s, OCH₃)
Compound C₁₅H₁₅ClN₂O₄ 334.74 - Not reported

Methodological Considerations

  • Synthetic Challenges : The multi-step synthesis of complex analogs (e.g., ) contrasts with simpler routes for biphenyl derivatives (), underscoring the need for optimized conditions for fluoropyridinyl systems.

Biological Activity

Methyl (2E)-3-(6-fluoropyridin-3-yl)prop-2-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a propenoate ester structure with a fluorinated pyridine moiety. Its chemical formula is C11H10FNO2C_{11}H_{10}FNO_2, and it features a double bond between the second and third carbon atoms of the propene chain, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine atom in the pyridine ring enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins .

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Protein-Ligand Interactions: The pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing their activity .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the fluorine atom may enhance antiproliferative effects by increasing metabolic stability .
  • Antimicrobial Properties: Some derivatives of pyridine-based compounds have demonstrated effectiveness against bacterial and fungal infections. This suggests potential applications in treating infectious diseases .
  • Neuroprotective Effects: There is emerging evidence that compounds containing fluorinated pyridine moieties may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Study 1 Investigated the anticancer properties of similar pyridine compounds; found significant inhibition of tumor growth in vitro.
Study 2 Explored antimicrobial activity against Gram-positive and Gram-negative bacteria; showed promising results with minimal inhibitory concentrations (MICs) below 50 µg/mL.
Study 3 Analyzed neuroprotective effects in animal models; demonstrated reduced neuronal death in models of oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.